Silver trifluoromethanesulfonate
Overview
Description
Synthesis Analysis
Silver trifluoromethanesulfonate can be synthesized through the reaction of silver oxide or silver carbonate with trifluoromethanesulfonic acid. The process involves the exchange of anions to form the silver salt, which is then purified, typically through recrystallization from suitable solvents to achieve high purity and yield.
Molecular Structure Analysis
The molecular structure of silver trifluoromethanesulfonate showcases a silver ion coordinated to a trifluoromethanesulfonate anion. This arrangement confers a linear geometry around the silver ion, facilitating its reactivity in various organic transformations. The compound exhibits a strong affinity for π-electrons, which is crucial for its catalytic activity in organic synthesis.
Chemical Reactions and Properties
Silver trifluoromethanesulfonate is highly reactive towards nucleophiles due to its electrophilic nature, enabling it to participate in a variety of chemical reactions. It is commonly used in the synthesis of heterocyclic compounds, acylations, and as a catalyst in cyclizations. Its stability under various conditions makes it a versatile reagent in organic chemistry.
Physical Properties Analysis
This compound is characterized by its white to off-white crystalline appearance, with a high melting point indicative of its stability. It is soluble in organic solvents like dichloromethane, acetone, and acetonitrile, facilitating its use in a broad range of organic reactions.
Chemical Properties Analysis
Silver trifluoromethanesulfonate's chemical properties, including its reactivity with nucleophiles, ability to act as a Lewis acid, and its role in facilitating electrophilic substitutions, underline its importance in synthetic organic chemistry. Its effectiveness as a catalyst is attributed to its ability to stabilize transition states and intermediate species during reactions.
For detailed insights and further reading on the synthesis, structure, and applications of silver trifluoromethanesulfonate in organic synthesis, the following references are recommended:
Scientific Research Applications
Catalysis in Organic Synthesis : Silver trifluoromethanesulfonate is utilized as a catalyst in various organic synthesis reactions. For instance, it efficiently catalyzes the cyclization of 2-alkynylbenzaldoxime derivatives into corresponding isoquinoline-N-oxides, offering a direct route to these compounds under mild conditions (Yeom, Kim, & Shin, 2008).
Complex Formation in Organometallic Chemistry : Silver trifluoromethanesulfonate forms complexes with various organic compounds. For example, it forms complexes with aromatics in solid state stoichiometries involving two salt units per organic, indicative of isomorphic structures (Dines, 1974).
Gas Chromatography Applications : It has been used in gas-liquid chromatography for the separation of mixtures of hydrocarbons. Silver trifluoromethanesulfonate becomes highly soluble in poly(methylphenylsiloxane) due to ion coordination, leading to effective separation of cyclohexane, cylcohexene, and benzene (Soto, Yanagihara, & Ogura, 1996).
Silver Nanoparticle Synthesis : It is used in the preparation of stable silver nanoparticle solutions in room temperature ionic liquids (RTILs), aiding in the advancement of nanostructure inorganic materials (Setua et al., 2011).
Electrochemical Applications : Silver trifluoromethanesulfonate is also involved in electrochemical studies, such as the electrochemical deposition of silver from ionic liquids containing silver ions (Ispas et al., 2011).
Formation of New Organic Compounds : It plays a role in the synthesis of new organic molecules, such as in the synthesis of [11C]methyl triflate, a compound of interest in radiopharmaceutical chemistry (Jewett, 1992).
Safety And Hazards
Silver trifluoromethanesulfonate causes skin irritation and serious eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
Relevant Papers There are several papers that discuss the use of Silver trifluoromethanesulfonate in various chemical reactions . For example, one paper discusses its use as a catalyst for the synthesis of dihydropyrimidine derivatives .
properties
IUPAC Name |
silver;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Ag/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUBYZBWAOOHSV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Ag+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CAgF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1493-13-6 (Parent) | |
Record name | Silver trifluoromethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5062716 | |
Record name | Methanesulfonic acid, trifluoro-, silver(1+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; Soluble in water; [Alfa Aesar MSDS] | |
Record name | Silver trifluoromethanesulfonate | |
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Product Name |
Silver trifluoromethanesulfonate | |
CAS RN |
2923-28-6 | |
Record name | Silver trifluoromethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, silver(1+) salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanesulfonic acid, trifluoro-, silver(1+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silver trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Silver(I) trifluoromethanesulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK2MGY9YSF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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